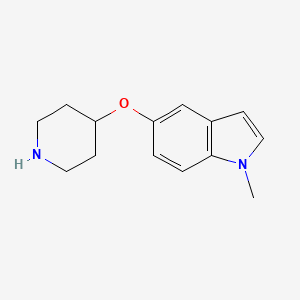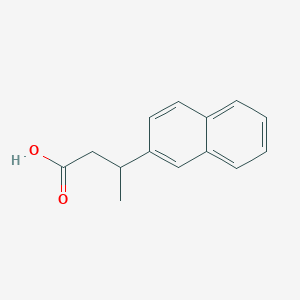
I(3)-Amino-3-ethoxy-4-methoxybenzenepropanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-3-(3-ethoxy-4-methoxyphenyl)propan-1-ol is an organic compound with the molecular formula C12H19NO3 This compound is characterized by the presence of an amino group, an ethoxy group, and a methoxy group attached to a phenyl ring, along with a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-(3-ethoxy-4-methoxyphenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with nitromethane in the presence of a base to form the corresponding nitroalkene. This intermediate is then reduced using a suitable reducing agent, such as hydrogen in the presence of a palladium catalyst, to yield the desired amino alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions may be optimized to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-3-(3-ethoxy-4-methoxyphenyl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The nitro group in the intermediate nitroalkene can be reduced to an amino group.
Substitution: The ethoxy and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include ketones or aldehydes.
Reduction: The major product is the amino alcohol.
Substitution: The major products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
3-amino-3-(3-ethoxy-4-methoxyphenyl)propan-1-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-amino-3-(3-ethoxy-4-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ethoxy and methoxy groups may influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-amino-3-(4-methoxyphenyl)propan-1-ol
- 3-amino-3-(3-methoxyphenyl)propan-1-ol
- 3-(4-ethoxy-3-methoxyphenyl)propan-1-amine
Uniqueness
3-amino-3-(3-ethoxy-4-methoxyphenyl)propan-1-ol is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups makes it distinct from other similar compounds and may confer unique properties and applications.
Propriétés
Numéro CAS |
201408-37-9 |
|---|---|
Formule moléculaire |
C12H19NO3 |
Poids moléculaire |
225.28 g/mol |
Nom IUPAC |
3-amino-3-(3-ethoxy-4-methoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C12H19NO3/c1-3-16-12-8-9(10(13)6-7-14)4-5-11(12)15-2/h4-5,8,10,14H,3,6-7,13H2,1-2H3 |
Clé InChI |
OJRXGWPSOSXIDE-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)C(CCO)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


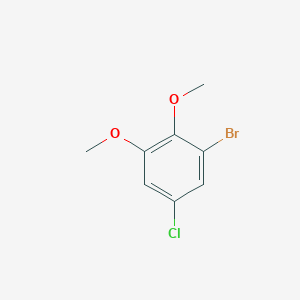
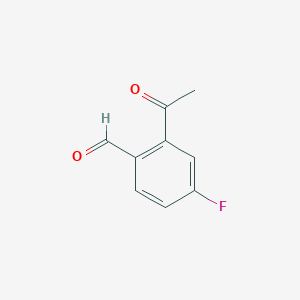


![3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propanoic acid](/img/structure/B13604889.png)
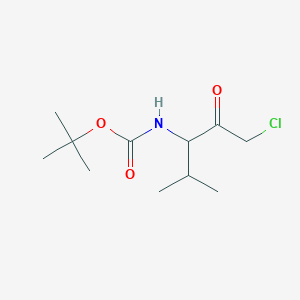
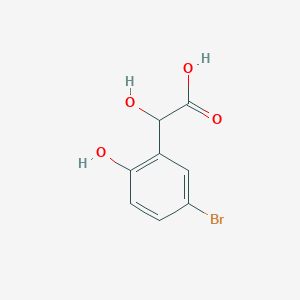
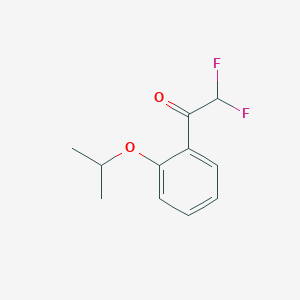
![5-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide](/img/structure/B13604905.png)
